molecular formula C8H18N2 B13601299 ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine

Cat. No.: B13601299
M. Wt: 142.24 g/mol
InChI Key: CPESNSJNYBIPHB-UHFFFAOYSA-N
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Description

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is a cyclopropane derivative featuring a highly substituted three-membered ring with four methyl groups (2,2,3,3-tetramethyl) attached to a methylene-linked hydrazine (-NH-NH2) moiety . The cyclopropane ring introduces significant ring strain, but the steric bulk of the methyl groups stabilizes the structure, reducing reactivity compared to unsubstituted cyclopropane derivatives. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of molecules requiring rigid, lipophilic scaffolds .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methylhydrazine

InChI

InChI=1S/C8H18N2/c1-7(2)6(5-10-9)8(7,3)4/h6,10H,5,9H2,1-4H3

InChI Key

CPESNSJNYBIPHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CNN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine typically involves the reaction of ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction can be represented as follows:

((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+HydrazineThis compound\text{((2,2,3,3-Tetramethylcyclopropyl)methyl)amine} + \text{Hydrazine} \rightarrow \text{this compound} ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+Hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of steric hindrance on biological activity. Its highly substituted cyclopropyl ring can provide insights into the interactions between small molecules and biological targets.

Medicine

While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in the development of new industrial products.

Mechanism of Action

The mechanism of action of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. The steric hindrance provided by the cyclopropyl ring may influence its binding to biological targets, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetramethylhydrazine (C4H12N2)

  • Structure : A simpler hydrazine derivative with four methyl groups directly attached to the hydrazine backbone (N,N,N',N'-tetramethyl) .
  • Molecular Weight : 88.15 g/mol.
  • Properties : Highly volatile, with lower thermal stability due to the absence of a stabilizing cyclopropane ring. Its two tertiary amine groups render it less reactive in condensation reactions compared to primary hydrazines .

1,1,2,2-Tetrafluor-3-hydrazino-butan (C4H8F4N2)

  • Structure : A fluorinated hydrazine derivative with fluorine substituents replacing methyl groups on the carbon chain .
  • Molecular Weight : 148.12 g/mol.
  • Properties : Increased polarity due to fluorine electronegativity, enhancing solubility in polar solvents. However, fluorination correlates with higher toxicity, necessitating stringent safety protocols (e.g., inhalation precautions) .
  • Applications: Limited data available, but fluorinated hydrazines are often explored in agrochemicals and materials science .

[(2,2,3,3-Tetramethylcyclopropyl)methyl]amine Hydrochloride (C8H16ClN)

  • Structure : Shares the tetramethylcyclopropylmethyl group but replaces hydrazine with a primary amine (-NH2) .
  • Molecular Weight : 164.68 g/mol (hydrochloride salt).
  • Properties : The hydrochloride salt improves water solubility, making it preferable for pharmaceutical formulations. The amine group is less nucleophilic than hydrazine, limiting its utility in forming hydrazones or heterocycles .
  • Applications : Used as a building block in bioactive molecule synthesis, such as OCTN2 inhibitors .

3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine (C8H12N2O)

  • Structure : Retains the tetramethylcyclopropyl group but incorporates an isoxazole ring instead of hydrazine .
  • Molecular Weight : 180.25 g/mol.
  • Properties : The isoxazole ring introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets. The compound exhibits 98% purity and stability under long-term storage .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications References
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine C8H16N2 ~140.23 Tetramethylcyclopropyl, hydrazine High lipophilicity, moderate reactivity Pharmaceutical intermediate
Tetramethylhydrazine C4H12N2 88.15 Four methyl groups Volatile, low thermal stability Rocket propellant, fuel additive
1,1,2,2-Tetrafluor-3-hydrazino-butan C4H8F4N2 148.12 Fluorine substituents Polar, toxic Agrochemical research
[(2,2,3,3-Tetramethylcyclopropyl)methyl]amine HCl C8H16ClN 164.68 Tetramethylcyclopropyl, amine Water-soluble salt, low nucleophilicity Drug synthesis
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine C8H12N2O 180.25 Tetramethylcyclopropyl, isoxazole Aromatic, stable Antimicrobial/anticancer research

Research Findings and Insights

Reactivity : The hydrazine group in the target compound enables condensation reactions (e.g., hydrazone formation) more readily than tertiary amines like tetramethylhydrazine, which lack primary NH2 sites .

Lipophilicity: The tetramethylcyclopropyl group enhances membrane permeability compared to non-cyclopropane derivatives, a critical factor in drug bioavailability .

Safety : Fluorinated analogs exhibit higher toxicity, while hydrochloride salts improve handling and solubility for pharmaceutical use .

Biological Activity : Isoxazole derivatives with the same cyclopropane scaffold show promise in targeting enzymes or receptors due to their rigid, aromatic structure .

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